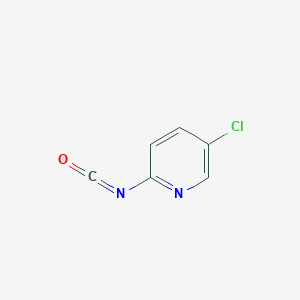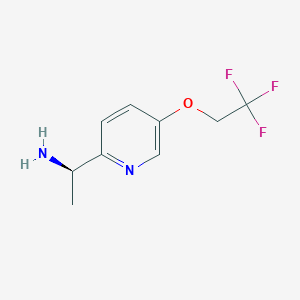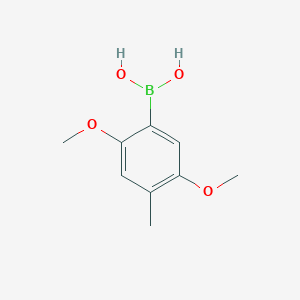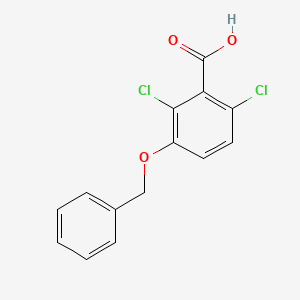
5-Chloro-2-isocyanatopyridine
Descripción general
Descripción
5-Chloro-2-isocyanatopyridine: is an organic compound with the molecular formula C6H3ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fifth position and an isocyanate group at the second position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-2-isocyanatopyridine typically involves the reaction of 5-chloro-2-aminopyridine with phosgene or diphenyl phosphoryl azide in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like toluene at elevated temperatures. The general reaction scheme is as follows:
5-Chloro-2-aminopyridine+Phosgene→this compound+HCl
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates like phosgene. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Chloro-2-isocyanatopyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles like amines to form urea derivatives or with alcohols to form carbamates.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Addition Reactions: Reagents like primary or secondary amines, alcohols, or thiols in the presence of a base.
Cyclization Reactions: Catalysts like Lewis acids or bases under reflux conditions.
Major Products:
Urea Derivatives: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
Chemistry:
5-Chloro-2-isocyanatopyridine is used as a building block in organic synthesis for the preparation of various heterocyclic compounds. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is used in the synthesis of biologically active molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry:
In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it valuable in the synthesis of polymers and other functional materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-isocyanatopyridine primarily involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various chemical transformations to introduce functional groups or to form new chemical bonds.
Molecular Targets and Pathways:
In biological systems, the compound may interact with nucleophilic sites on biomolecules such as proteins or nucleic acids, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Chloro-5-isocyanatopyridine: Similar structure but with the chlorine and isocyanate groups swapped.
5-Bromo-2-isocyanatopyridine: Similar structure with a bromine atom instead of chlorine.
5-Chloro-2-isothiocyanatopyridine: Similar structure with an isothiocyanate group instead of an isocyanate group.
Uniqueness:
5-Chloro-2-isocyanatopyridine is unique due to the specific positioning of the chlorine and isocyanate groups on the pyridine ring, which imparts distinct reactivity and properties. This compound’s unique structure allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds.
Propiedades
IUPAC Name |
5-chloro-2-isocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIESWUXEHBRCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608431 | |
| Record name | 5-Chloro-2-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95735-68-5 | |
| Record name | 5-Chloro-2-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-](/img/structure/B3362076.png)



![4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine](/img/structure/B3362092.png)







